![molecular formula C24H27FN4O B6123381 N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6123381.png)
N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide
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Overview
Description
N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide, also known as FP1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide is not fully understood, but it is thought to involve the modulation of several signaling pathways involved in inflammation and pain. Specifically, N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the modulation of signaling pathways involved in inflammation and pain, and the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide in lab experiments is its well-characterized synthesis method and known biological activities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions that could be explored in the study of N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide. For example, further research could be conducted to better understand its mechanism of action and identify additional signaling pathways that are modulated by this compound. Additionally, studies could be conducted to investigate its potential use in the treatment of other conditions, such as cancer or neurodegenerative diseases. Finally, efforts could be made to optimize the synthesis and formulation of N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide to improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide involves several steps, including the reaction of 2-fluorobenzaldehyde with 1-(3-aminobenzyl)-1H-pyrazole to form 2-fluoro-N-(3-(1H-pyrazol-1-yl)benzylidene)aniline. This intermediate is then reacted with 3-piperidin-1-ylpropan-1-amine in the presence of a reducing agent to yield the final product, N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide.
Scientific Research Applications
N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide has been shown to have analgesic effects in animal models of pain, suggesting that it may be useful in the treatment of chronic pain conditions.
properties
IUPAC Name |
N-(2-fluorophenyl)-3-[1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O/c25-22-9-1-2-10-23(22)27-24(30)12-11-19-7-4-14-28(17-19)18-20-6-3-8-21(16-20)29-15-5-13-26-29/h1-3,5-6,8-10,13,15-16,19H,4,7,11-12,14,17-18H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZXKUTGHZMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)N3C=CC=N3)CCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide |
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